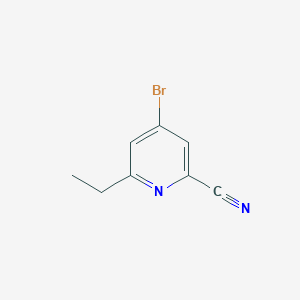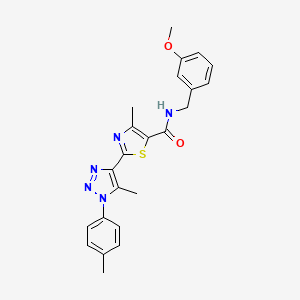
N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide, commonly known as FNPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNPO is a small molecule that belongs to the class of oxalamides and has been extensively studied for its unique properties and potential therapeutic applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide involves the reaction of 4-fluoro-3-nitroaniline with furan-2-carboxaldehyde to form N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)formamide, which is then converted to the oxalamide derivative using oxalyl chloride and triethylamine.
Starting Materials
4-fluoro-3-nitroaniline, furan-2-carboxaldehyde, oxalyl chloride, triethylamine
Reaction
Step 1: 4-fluoro-3-nitroaniline is reacted with furan-2-carboxaldehyde in the presence of a base such as potassium carbonate and a solvent such as ethanol to form N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)formamide., Step 2: N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)formamide is then reacted with oxalyl chloride and triethylamine in the presence of a solvent such as dichloromethane to form N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide.
Mécanisme D'action
The exact mechanism of action of FNPO is not fully understood, but it is believed to exert its biological effects by inhibiting specific enzymes or signaling pathways. In cancer cells, FNPO has been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival. In biochemistry, FNPO has been used as a tool to study the binding kinetics and thermodynamics of various enzymes and proteins.
Effets Biochimiques Et Physiologiques
FNPO has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In cancer cells, FNPO has been shown to induce apoptosis and inhibit cell proliferation, leading to the suppression of tumor growth. In materials science, FNPO has been used as a building block for the synthesis of various functional materials, exhibiting unique optical and electronic properties. In biochemistry, FNPO has been used as a tool to study the binding kinetics and thermodynamics of various enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
FNPO has several advantages as a chemical compound for laboratory experiments, including its high purity and yield, ease of synthesis, and well-characterized properties. However, FNPO also has some limitations, such as its low solubility in aqueous solutions and potential toxicity, which must be carefully considered when designing experiments.
Orientations Futures
FNPO has tremendous potential for future research and development, with several possible directions for further exploration. Some of the possible future directions for FNPO research include:
1. Exploration of the anti-tumor activity of FNPO in combination with other chemotherapeutic agents.
2. Development of new functional materials based on FNPO for various applications, including optoelectronics and sensing.
3. Investigation of the molecular mechanisms underlying the biological effects of FNPO, including its interactions with specific enzymes and signaling pathways.
4. Synthesis and characterization of new derivatives of FNPO with improved properties and potential applications.
In conclusion, FNPO is a small molecule that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. FNPO represents a promising avenue for future research and development, with several possible directions for further exploration.
Applications De Recherche Scientifique
FNPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, FNPO has been shown to exhibit potent anti-tumor activity and has been explored as a potential drug candidate for the treatment of cancer. In materials science, FNPO has been used as a building block for the synthesis of various functional materials, including fluorescent sensors and organic light-emitting diodes. In biochemistry, FNPO has been used as a tool to study protein-ligand interactions and enzyme kinetics.
Propriétés
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O5/c14-10-4-3-8(6-11(10)17(20)21)16-13(19)12(18)15-7-9-2-1-5-22-9/h1-6H,7H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNARSPDQHGJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Oxan-3-yl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2847855.png)

![Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2847858.png)
![N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2847859.png)
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-methyl-N-phenylsulfamoyl)benzoate](/img/structure/B2847860.png)
![N-benzyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847862.png)

![6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2847867.png)
![5-[(Benzyloxy)methyl]-1,3-thiazole](/img/structure/B2847868.png)
![1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2847870.png)



![4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2847877.png)